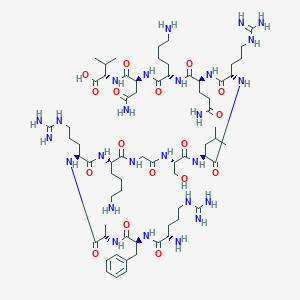
1-ethyl-2,3-dihydro-1H-indol-6-amine
Vue d'ensemble
Description
1-Ethyl-2,3-dihydro-1H-indol-6-amine is a chemical compound that belongs to the class of organic compounds known as indoles. Indoles are characterized by a 2,3-benzopyrrole structure and are important in various chemical and pharmacological applications. The compound is a derivative of indole with specific substitutions that make it unique and potentially useful for various synthetic applications.
Synthesis Analysis
The synthesis of indole derivatives can be achieved through various methods. For instance, the ultrasound-mediated condensation of amine with dehydroacetic acid provides a facile and efficient protocol for synthesizing pyranone derivatives, which could be related to the synthesis of indole derivatives . Additionally, the hydroamination of ethynyl-indoles with secondary amines under mild conditions suggests a potential pathway for introducing amino groups into the indole framework . These methods highlight the versatility and adaptability of indole chemistry in creating a wide range of substituted compounds, including 1-ethyl-2,3-dihydro-1H-indol-6-amine.
Molecular Structure Analysis
The molecular structure of indole derivatives is crucial for their chemical reactivity and biological activity. The synthesis of new (2,3-dihydro-1H-indol-5-ylmethyl)amine and its characterization using various spectroscopic techniques, such as NMR and IR spectroscopy, provides insight into the structural aspects of such compounds . These techniques could be applied to determine the structure of 1-ethyl-2,3-dihydro-1H-indol-6-amine, ensuring the correct placement of substituents and the overall molecular conformation.
Chemical Reactions Analysis
Indole derivatives can undergo a variety of chemical reactions. The reactivity of primary amines with ethyl 6-hydroxyfulvene-1-carboxylate to form stable condensation products indicates that primary amines can be selectively functionalized . This selectivity could be exploited in the synthesis of 1-ethyl-2,3-dihydro-1H-indol-6-amine by ensuring that the ethyl group remains intact while the amine group is modified. Furthermore, the domino reaction involving amines and propenoates to synthesize dihydropyridines demonstrates the potential for complex transformations involving indole derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-ethyl-2,3-dihydro-1H-indol-6-amine would be influenced by its indole core and substituents. The stability of condensation products under acidic and basic conditions , as well as the high yields and stereoselectivity achieved in hydroamination reactions , suggest that the compound would exhibit good chemical stability and could be synthesized with high selectivity. The fluorescence exhibited by some dihydropyridine derivatives also opens the possibility that 1-ethyl-2,3-dihydro-1H-indol-6-amine could have interesting optical properties, which could be explored in further studies.
Applications De Recherche Scientifique
Chemical Synthesis and Reactions
- 1-Ethyl-2,3-dihydro-1H-indol-6-amine is used in chemical reactions, such as the regioselective addition of aromatic amines at the exocyclic C=C bond of related compounds, leading to the formation of products like methyl and ethyl 2-arylamino-2-(2-oxo-2,3-dihydro-1H-indol-3-yl)acetates (Koz’minykh et al., 2006).
- It's instrumental in streamlined methods for constructing drug-like molecules. For instance, an efficient method involving Ugi reaction and microwave-assisted cyclization uses 1H-indole-2-carboxylic acids to create 2,3-dihydropyrazino[1,2-a]indole-1,4-diones (Tsirulnikov et al., 2009).
- Hydroamination of related compounds has been explored under mild conditions, demonstrating its utility in creating various amino derivatives of indole (Sobenina et al., 2010).
Synthesis of Novel Compounds
- 1-Ethyl-2,3-dihydro-1H-indol-6-amine is involved in the synthesis of complex organic molecules. For example, it aids in the synthesis of 5,6-Diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride, a process that involves six steps with 49% overall yield (Prashad et al., 2006).
- It also facilitates the synthesis of free-NH indole 2-acetamides and derivatives, showcasing its versatility in organic synthesis (Cacchi et al., 2009).
Structural Evaluation
- Its derivatives are synthesized and structurally evaluated, such as in the case of 5-Methyl-6-acetyl substituted indole and gramine, where crystal structures were determined (Kukuljan et al., 2016).
Pharmaceutical Research
- 1-Ethyl-2,3-dihydro-1H-indol-6-amine contributes to pharmaceutical research, for instance, in the preparation of 1-(2-aminoethyl)-3-(arylsulfonyl)-1H-indoles, which are identified as 5-HT6 receptor ligands (Bernotas et al., 2004).
Safety And Hazards
The safety information for “1-ethyl-2,3-dihydro-1H-indol-6-amine” indicates that it has several hazard statements including H302, H312, H315, H319, H332, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .
Propriétés
IUPAC Name |
1-ethyl-2,3-dihydroindol-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-2-12-6-5-8-3-4-9(11)7-10(8)12/h3-4,7H,2,5-6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DASPMFXHFCNQHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C1C=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60594056 | |
| Record name | 1-Ethyl-2,3-dihydro-1H-indol-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60594056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-2,3-dihydro-1H-indol-6-amine | |
CAS RN |
143543-67-3 | |
| Record name | 1-Ethyl-2,3-dihydro-1H-indol-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60594056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-ethyl-2,3-dihydro-1H-indol-6-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















